molecular formula C10H9N B8315449 3-Methylcinnamonitrile CAS No. 28446-71-1

3-Methylcinnamonitrile

Cat. No.: B8315449
CAS No.: 28446-71-1
M. Wt: 143.18 g/mol
InChI Key: QMICLBLOVTXNIY-UHFFFAOYSA-N
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Description

3-Methylcinnamonitrile is an organic compound with the chemical formula C10H9N. It is a derivative of cinnamonitrile, characterized by the presence of a methyl group attached to the aromatic ring. This compound is known for its applications in various fields, including perfumery and pharmaceuticals, due to its distinctive aroma and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcinnamonitrile can be synthesized through several methods. One common approach involves the Heck reaction, where 4-iodotoluene reacts with acrylonitrile in the presence of a palladium catalyst and N,N-dimethylformamide as the solvent. The reaction is typically carried out at 100°C for 10 hours, yielding a high percentage of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of the Heck reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcinnamonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of this compound .

Scientific Research Applications

3-Methylcinnamonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylcinnamonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound may also interfere with essential metabolic pathways, inhibiting the growth and proliferation of pathogens .

Comparison with Similar Compounds

    Cinnamonitrile: The parent compound, lacking the methyl group.

    4-Methylcinnamonitrile: A positional isomer with the methyl group at the para position.

    Cinnamaldehyde: A related compound with an aldehyde group instead of a nitrile group.

Uniqueness: 3-Methylcinnamonitrile is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in aroma, solubility, and biological activity compared to its analogs .

Properties

CAS No.

28446-71-1

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

3-(3-methylphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H9N/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8H,1H3

InChI Key

QMICLBLOVTXNIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=CC#N

Origin of Product

United States

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